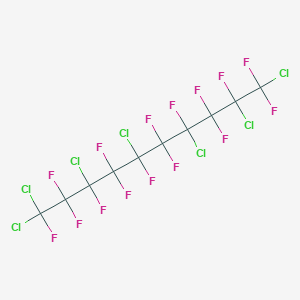

1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane

Description

Properties

CAS No. |

307-41-5 |

|---|---|

Molecular Formula |

C10Cl7F15 |

Molecular Weight |

653.2 g/mol |

IUPAC Name |

1,1,3,5,7,9,10-heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane |

InChI |

InChI=1S/C10Cl7F15/c11-1(18,6(24,25)3(13,20)8(28,29)9(15,16)30)5(22,23)2(12,19)7(26,27)4(14,21)10(17,31)32 |

InChI Key |

ADXLMDOKVQZCOI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(F)(Cl)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane typically involves multiple steps of halogenation. The process begins with the fluorination of a decane derivative, followed by successive chlorination steps. Each halogenation step requires specific conditions, such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the selective addition of chlorine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in the industrial synthesis of such complex halogenated compounds.

Chemical Reactions Analysis

Types of Reactions

1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in partially dehalogenated products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) can be used to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated and chlorinated carboxylic acids, while reduction can produce partially dehalogenated hydrocarbons.

Scientific Research Applications

1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane has several applications in scientific research:

Chemistry: It is used as a model compound to study the effects of heavy halogenation on chemical reactivity and stability.

Biology: Research into its potential biological effects and interactions with biological molecules is ongoing.

Medicine: Its unique structure makes it a candidate for studying drug delivery mechanisms and interactions with biological membranes.

Industry: The compound’s stability and resistance to degradation make it useful in the development of high-performance materials and coatings.

Mechanism of Action

The mechanism by which 1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s high halogen content allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alkanes with Mixed Halogenation

Compound A : 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

- CAS No.: 202826-22-0 ().

- Molecular Formula : C₁₀H₄F₁₇I.

- Comparison :

- Halogenation : Contains 17 fluorine atoms and 1 iodine atom (vs. 15 F and 7 Cl in the target compound).

- Reactivity : Iodine’s polarizability may enhance reactivity in substitution reactions compared to chlorine.

- Applications : Likely used in surfactants or lubricants due to iodine’s bulky substituent .

Compound B : Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodo- (CAS 2043-53-0)

- CAS No.: 2043-53-0 ().

- Molecular Formula : C₁₀H₄F₁₇I.

- Comparison: Similarities: Shares a decane backbone with terminal iodine.

Fully Fluorinated Alkanes

Compound C : Perfluoropentadecane

- Synonyms: Dotriacontafluoropentadecane ().

- Molecular Formula : C₁₅F₃₂.

Chlorinated Fluorocarbons with Functional Groups

Compound D : 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,10-diiododecane

Sulfonated and Carboxylated Derivatives

Compound E : 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanesulfonic Acid, Sodium Salt

Research Findings and Regulatory Context

- Toxicity : The target compound’s chlorine content may confer higher toxicity than fully fluorinated analogs, similar to heptachlor epoxide (), but data gaps exist .

Biological Activity

- Chemical Formula : C15Cl7F10

- Molecular Weight : 585.54 g/mol

- CAS Number : 3849-33-0

The structure of this compound includes multiple chlorine and fluorine atoms which contribute to its stability and resistance to biodegradation.

Hormonal Disruption

Research indicates that compounds similar to heptachlor can interfere with endocrine functions. Heptachlor is known to disrupt hormone synthesis and modulate hormone concentrations. Specifically:

- Estrogenic Activity : Heptachlor has been shown to bind and activate estrogen receptors, leading to potential reproductive toxicity in various animal models .

- Aromatase Inhibition : Some studies suggest that heptachlor may inhibit aromatase activity in vitro, affecting the conversion of androgens to estrogens .

Toxicological Studies

Several studies have investigated the toxicological effects of heptachlor and its epoxide form. Key findings include:

- Liver Toxicity : Long-term feeding studies in rats revealed that diets containing heptachlor at concentrations above 10 ppm resulted in increased liver weights without significant signs of illness .

- Tumor Incidence : In a study involving female rats fed with heptachlor epoxide at varying concentrations (0.5 to 10 ppm), there was a notable incidence of pituitary and mammary tumors across all groups .

Case Studies

- Animal Studies : In a two-year study involving rats exposed to heptachlor epoxide:

- Environmental Impact : In agricultural settings, heptachlor has been used as a pesticide. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects.

Data Summary

| Study Type | Findings |

|---|---|

| Hormonal Disruption | Binds estrogen receptors; inhibits aromatase activity |

| Liver Toxicity | Increased liver weight at >10 ppm; no significant illness |

| Tumor Incidence | Tumors observed in pituitary/mammary glands at all dose levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.